1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene
Overview
Description
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the benzene ring is substituted with chlorine, difluoroethyl, and difluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the reaction of 1,2-difluorobenzene with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols, anilines, or other substituted benzene derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or partially dehalogenated products.
Scientific Research Applications
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(1,1-difluoroethyl)benzene
- 1-Chloro-4,5-difluorobenzene
- 2-Chloro-1,1-difluoroethylbenzene
Uniqueness
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-8(12,13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMMJPLXJLZKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226452 | |
Record name | 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-88-8 | |
Record name | 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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